molecular formula C27H24N2 B12738227 1,1'-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole) CAS No. 72953-47-0

1,1'-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole)

Cat. No.: B12738227
CAS No.: 72953-47-0
M. Wt: 376.5 g/mol
InChI Key: FAZLGHBIJNVKRT-WUKNDPDISA-N
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Description

1,1’-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole) is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes two indole units connected by a phenyl-propenylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole) typically involves the condensation of 3-methyl-1H-indole with a suitable aldehyde or ketone, followed by a series of reactions to form the desired product. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,1’-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the phenyl-propenylidene bridge.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,1’-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(3-Phenyl-2-propenylidene)bis(3-methyl-1H-indole) is unique due to its dual indole structure connected by a phenyl-propenylidene bridge. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

72953-47-0

Molecular Formula

C27H24N2

Molecular Weight

376.5 g/mol

IUPAC Name

3-methyl-1-[(E)-1-(3-methylindol-1-yl)-3-phenylprop-2-enyl]indole

InChI

InChI=1S/C27H24N2/c1-20-18-28(25-14-8-6-12-23(20)25)27(17-16-22-10-4-3-5-11-22)29-19-21(2)24-13-7-9-15-26(24)29/h3-19,27H,1-2H3/b17-16+

InChI Key

FAZLGHBIJNVKRT-WUKNDPDISA-N

Isomeric SMILES

CC1=CN(C2=CC=CC=C12)C(/C=C/C3=CC=CC=C3)N4C=C(C5=CC=CC=C54)C

Canonical SMILES

CC1=CN(C2=CC=CC=C12)C(C=CC3=CC=CC=C3)N4C=C(C5=CC=CC=C54)C

Origin of Product

United States

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